二碘乙酸

描述

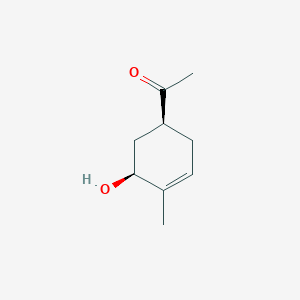

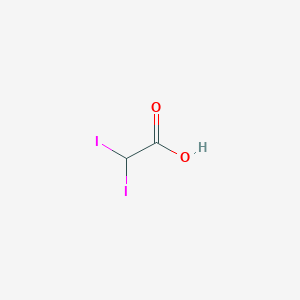

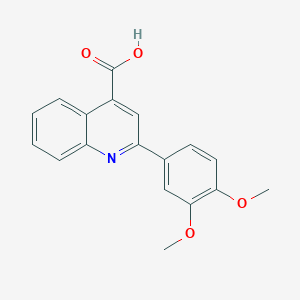

Diiodoacetic acid (IA) is a compound that has been identified as a drinking water disinfection byproduct (DBP) in waters with high bromide/iodide concentrations that were disinfected with chloramines. It is part of a new class of iodoacid DBPs, which are highly toxic contaminants in drinking water. The identification of IA and other iodoacids in drinking water samples is significant due to their cytotoxic and genotoxic effects, which have been studied in both Salmonella typhimurium and mammalian cells, such as Chinese hamster ovary (CHO) cells. IA has been found to be significantly more toxic and mutagenic than its chlorinated and brominated analogues, indicating a strong correlation between the toxicity of these monohalogenated acetic acids and their electrophilic reactivity .

Synthesis Analysis

The synthesis of diiodoacetic acid itself is not directly discussed in the provided papers. However, related compounds and methodologies can offer insight into potential synthetic routes. For example, the synthesis of diiodoacetylene, a compound with a similar diiodo functional group, is achieved through a Sonagashira coupling reaction, which could suggest a potential pathway for synthesizing diiodoacetic acid through related coupling reactions or halogenation of acetic acid derivatives . Additionally, the synthesis of thioacetic acid from activated carboxylic acids and NaSH could provide a parallel for the synthesis of diiodoacetic acid by substituting the appropriate iodine-containing reagents .

Molecular Structure Analysis

While the molecular structure of diiodoacetic acid is not explicitly described in the provided papers, the structure of diiodoacetylene has been characterized by X-ray crystallography, which shows that it can form halogen-bonded adducts with various acceptors. This suggests that diiodoacetic acid may also engage in halogen bonding due to the presence of iodine atoms, which are known to be good halogen bond donors .

Chemical Reactions Analysis

The reactivity of diiodoacetic acid can be inferred from studies on similar dihalogenated compounds. For instance, the reaction of dibromoacetic acid with aldehydes in the presence of samarium diiodide leads to (E)-alpha,beta-unsaturated carboxylic acids, indicating that diiodoacetic acid might undergo similar transformations with appropriate reactants and conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of diiodoacetic acid can be extrapolated from the properties of related compounds. For example, the study of thioacetic acid provides insights into the effects of substituting oxygen with other atoms, such as sulfur or potentially iodine, on molecular properties. Such substitutions can significantly alter the molecule's charges, dipole moments, ionization potentials, and other properties . Given the high toxicity and genotoxicity of IA, it is likely that its physical and chemical properties contribute to its reactivity and biological effects .

科学研究应用

水消毒副产物分析

二碘乙酸被鉴定为水处理过程中的一种消毒副产物 (DBP)。它是在消毒剂与水中的有机物和碘离子反应时形成的。 它的存在和浓度对公共健康至关重要,因为它有助于减少水传播疾病 .

有机合成试剂

在有机化学领域,二碘乙酸是各种合成过程中的宝贵试剂。 它的性质使其适合构建复杂的化合物 .

酶结构和功能研究

研究人员利用二碘乙酸研究酶的结构和功能。 它有助于理解酶的机制及其与其他分子的相互作用 .

高级氧化工艺

二碘乙酸在高级氧化工艺 (AOP) 中发挥作用,特别是在水处理过程中碘离子的转化和碘化副产物的形成。 这对管理卤代消毒副产物很重要 .

属性

IUPAC Name |

2,2-diiodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2I2O2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMFNQVNXPFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564143 | |

| Record name | Diiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

598-89-0 | |

| Record name | Diiodoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)

![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)

![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)